![molecular formula C10H7NS2 B11954181 2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)
2-Methylthieno[3,2-e][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthieno[3,2-e][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a thieno and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthieno[3,2-e][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the condensation reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthieno[3,2-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in chloroform or nucleophiles in polar solvents like DMF.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Methylthieno[3,2-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylthieno[3,2-e][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
- 2-Methylthieno[2,3-e][1,3]benzothiazole
- 2-Methylthieno[3,2-g][1,3]benzothiazole
- 2-Methylthieno[2,3-g][1,3]benzothiazole
Comparison: 2-Methylthieno[3,2-e][1,3]benzothiazole is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic accessibility, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methylthieno[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChI Key |
SHVICLDRELWJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


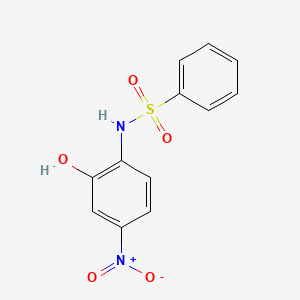
![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

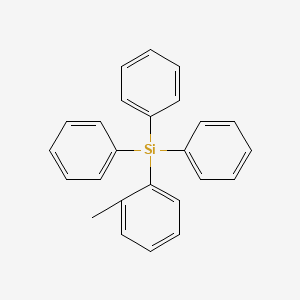

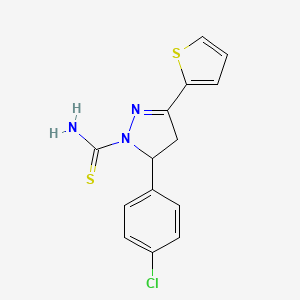
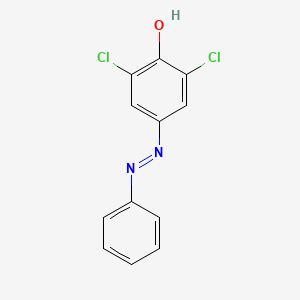
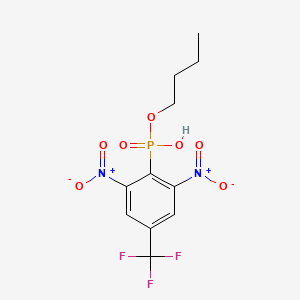
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)


